molecular formula C18H18N4O2S2 B2564579 3-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine CAS No. 1021131-25-8

3-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine

Cat. No. B2564579
CAS RN: 1021131-25-8
M. Wt: 386.49
InChI Key: NXHUCSXPYMNRAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that the molecule may be fairly rigid. The sulfonyl group could potentially participate in hydrogen bonding or other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the various rings could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups could influence its solubility in different solvents, and the size and shape of the molecule could affect its melting point and boiling point .

Scientific Research Applications

Synthesis Applications

3-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine and its derivatives are primarily utilized in the field of synthetic chemistry for the development of new compounds. For example, a study by Abdalha et al. (2011) focused on synthesizing tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, indicating the compound's role in developing new chemical entities.

Central Nervous System (CNS) and Antioxidant Properties

Some derivatives of the compound have been found to exhibit central nervous system (CNS) activity and antioxidant properties. Malinka et al. (2002) prepared derivatives possessing the piperazinyl propyl side chain and found them to exhibit analgesic action in animal models, as well as moderate antioxidant activities (Malinka et al., 2002).

Antibacterial Activity

Some novel derivatives of the compound have been explored for their potential antibacterial activity. For instance, Solankee and Patel (2004) synthesized chalcones, pyrazolines, and pyrimidinethiones as antibacterial agents, highlighting the compound's potential in antimicrobial research (Solankee & Patel, 2004).

Anti-inflammatory and Analgesic Agents

Research by Abbas et al. (2016) involved synthesizing derivatives of the compound with a focus on evaluating their anti-inflammatory and analgesic properties. The study highlighted the potential of these derivatives in developing new pharmacological agents (Abbas et al., 2016).

Dopamine and Serotonin Antagonism

Research into the neurological applications of the compound includes the study of its derivatives as dopamine D-2 and serotonin 5-HT2 antagonists. Perregaard et al. (1992) synthesized a series of derivatives and found them to exhibit potent receptor affinity, which could be relevant in treating neurological disorders (Perregaard et al., 1992).

Antidepressant Effects

Rubat et al. (1995) evaluated the antidepressant effects of two pyridazine derivatives in mice. This suggests the potential utility of the compound in developing antidepressant medications (Rubat et al., 1995).

Anticancer Activity

A study by Sławiński et al. (2015) synthesized derivatives that exhibited anticancer activity against various human cancer cell lines, indicating the compound's relevance in cancer research (Sławiński et al., 2015).

Anti-diabetic Drug Development

Bindu et al. (2019) investigated triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic drugs. Their research focused on the inhibition of Dipeptidyl peptidase-4, a key mechanism in diabetes treatment (Bindu et al., 2019).

Safety and Hazards

Without specific information on this compound, it’s difficult to provide details on its safety and hazards. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound has any bioactive properties, given its complex structure .

properties

IUPAC Name

3-phenyl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c23-26(24,18-7-4-14-25-18)22-12-10-21(11-13-22)17-9-8-16(19-20-17)15-5-2-1-3-6-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHUCSXPYMNRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.